1-(2-Fluoro-5-methylphenyl)propan-2-one
Overview
Description
1-(2-Fluoro-5-methylphenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
X-ray Structures and Computational Studies
The study of cathinones, including 1-(2-Fluoro-5-methylphenyl)propan-2-one, provides insights into their structural characteristics through X-ray diffraction and computational modeling. These compounds, characterized by various spectroscopic techniques, show significant potential in understanding molecular interactions and properties, as demonstrated by Nycz, Małecki, Zawiazalec, and Paździorek (2011).
Crystal Growth and Characterization
Research on the synthesis and crystal growth of related fluorophenyl compounds highlights the importance of structural analysis in developing new materials. Meenatchi et al. (2015) explored the crystallinity and electronic properties of these materials, offering a basis for further investigation into their application in various fields, including optoelectronics and molecular electronics.
Molecular Logic Systems
The development of molecular logic systems using fluorinated compounds demonstrates the potential for innovative applications in sensor technology and information processing. Zhang, Su, Ma, and Tian (2008) synthesized a novel fluorophore that acts as a pH-controlled switch and protic solvent polarity sensor, highlighting the diverse applications of such compounds in smart materials and devices.
Synthesis of Fluorinated Chirons
Research into the synthesis of fluorinated chirons, such as those involving the reaction of diazomethane on specific propanone derivatives, illustrates the significance of fluorinated compounds in stereochemistry and drug development. Arnone, Bravo, Frigerio, Salani, Viani, Zappalà, Cavicchio, and Crucianelli (1995) discussed the chemoselectivity and stereoselectivity of these reactions, contributing to advancements in the synthesis of enantiomerically pure compounds.
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that similar compounds are often involved in various biochemical pathways, including those related to the synthesis of other complex molecules .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Fluoro-5-methylphenyl)propan-2-one. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7-3-4-10(11)9(5-7)6-8(2)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBXSXSPKHFEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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